molecular formula C21H18FN5O3S B11255998 N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Cat. No.: B11255998
M. Wt: 439.5 g/mol
InChI Key: HIXNNUHBSYHEAU-UHFFFAOYSA-N
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Description

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(4-METHOXYPHENYL)ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by the presence of a fluorophenyl group, a triazolothiazole ring, and a methoxyphenyl group

Properties

Molecular Formula

C21H18FN5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-methoxyphenyl)oxamide

InChI

InChI=1S/C21H18FN5O3S/c1-30-17-7-5-15(6-8-17)24-20(29)19(28)23-10-9-16-12-31-21-25-18(26-27(16)21)13-3-2-4-14(22)11-13/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)

InChI Key

HIXNNUHBSYHEAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(4-METHOXYPHENYL)ETHANEDIAMIDE typically involves multiple steps:

    Formation of the Triazolothiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include thiosemicarbazide and α-haloketones.

    Introduction of the Fluorophenyl Group: This step can be achieved through nucleophilic substitution reactions, where a fluorophenyl halide reacts with the triazolothiazole intermediate.

    Attachment of the Ethyl Linker: This involves the reaction of the triazolothiazole derivative with an ethylating agent.

    Coupling with Methoxyphenyl Group: The final step involves the coupling of the intermediate with a methoxyphenyl derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising efficiency.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(4-METHOXYPHENYL)ETHANEDIAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(4-METHOXYPHENYL)ETHANEDIAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(4-METHOXYPHENYL)ETHANEDIAMIDE involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Receptor Modulation: Interaction with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-FLUOROPHENYL)-2-((1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOL-3-YLTHIO)ACETAMIDE
  • 1-ACETYL-5′-THIOXOSPIRO[INDOLINE-3,3′-[1,2,4]TRIAZOLIDIN]-2-ONE

Uniqueness

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(4-METHOXYPHENYL)ETHANEDIAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its triazolothiazole core is particularly noteworthy for its potential in drug design and materials science.

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